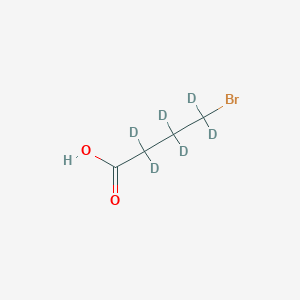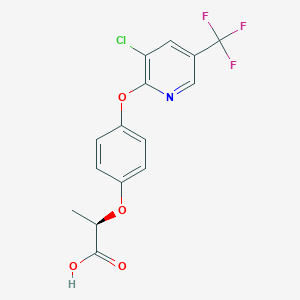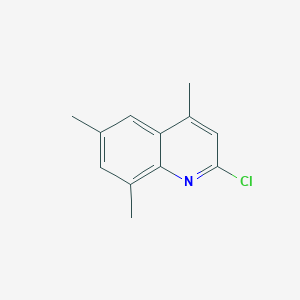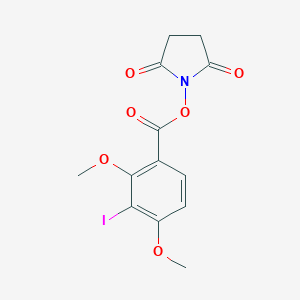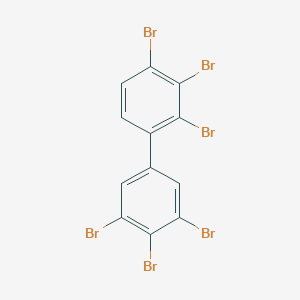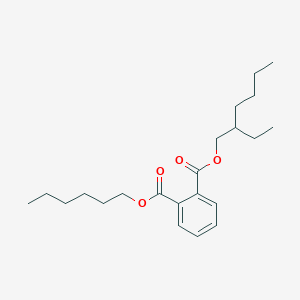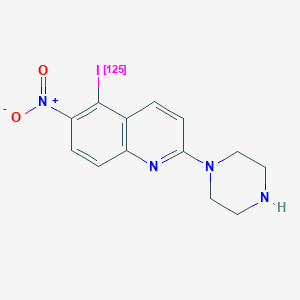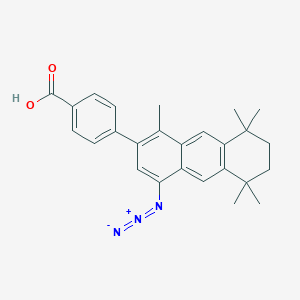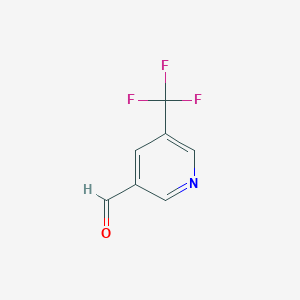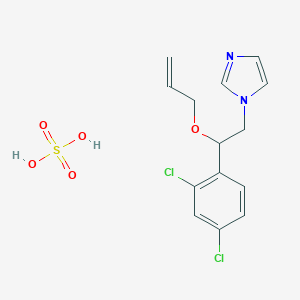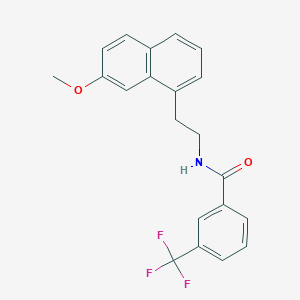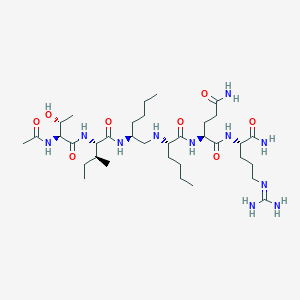
Mvt-101
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mvt-101 is a complex peptide compound. It is characterized by its intricate structure, which includes multiple amino acid residues and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Mvt-101 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Research focuses on its therapeutic potential, particularly in the development of peptide-based drugs.
Industry: It is utilized in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.
Wirkmechanismus
Mvt-101, also known as “(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide”, “N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide”, or “2aog”, is a hexapeptide-based inhibitor of HIV-1 protease .
Target of Action
The primary target of this compound is the HIV-1 protease , an aspartyl protease essential for HIV-1 viral infectivity . This enzyme has one catalytic site formed by the homodimeric enzyme .
Mode of Action
This compound interacts with its target, the HIV-1 protease, by blocking its action . It binds in a single orientation within the catalytic groove of the HIV-1 protease . This interaction inhibits the reproduction of the HIV virus .
Biochemical Pathways
The inhibition of the HIV-1 protease by this compound affects the maturation process of the HIV virus . The HIV-1 protease is responsible for cleaving the viral polyprotein precursors, which is a crucial step in the viral life cycle. By inhibiting this enzyme, this compound prevents the maturation of the virus, thereby inhibiting its reproduction .
Result of Action
The result of this compound’s action is the inhibition of the HIV virus reproduction . By blocking the action of the HIV-1 protease, this compound prevents the maturation of the virus, thereby inhibiting its ability to infect new cells .
Biochemische Analyse
Biochemical Properties
Mvt-101 plays a significant role in biochemical reactions, particularly in the inhibition of HIV-1 protease . It interacts with the HIV-1 protease, a type of enzyme that is essential for the reproduction of the HIV virus . The interaction between this compound and HIV-1 protease is characterized by the blocking of protease action, which inhibits the reproduction of the HIV virus .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as an HIV-1 protease inhibitor . By inhibiting the action of the HIV-1 protease, this compound influences cell function, particularly in cells infected with the HIV virus . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the HIV-1 protease . This compound binds in a single orientation when complexed with the HIV-1 protease . This binding interaction leads to the inhibition of the protease, thereby preventing the protease from performing its function in the replication of the HIV virus .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as an HIV-1 protease inhibitor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mvt-101 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to enhance efficiency and yield. The use of large-scale reactors and advanced purification techniques ensures the production of high-purity peptides suitable for research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Mvt-101 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, particularly the amino and hydroxyl groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target disulfide bonds within the peptide, resulting in the formation of thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Reagents like sodium azide (NaN₃) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce thiol-containing peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mvt-101
- This compound
Uniqueness
The uniqueness of this compound lies in its specific sequence and structure, which confer distinct biological activities and properties. Compared to similar compounds, it may exhibit unique binding affinities, stability, and functional effects, making it valuable for targeted research and therapeutic applications.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPXOVRKKPPKFZ-QYKDHROSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CN[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67N11O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
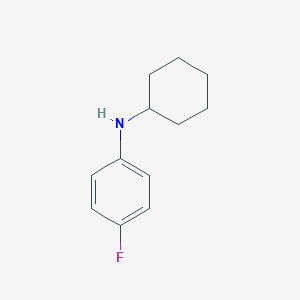
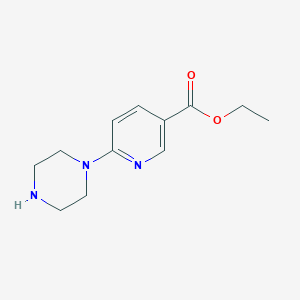
![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)
